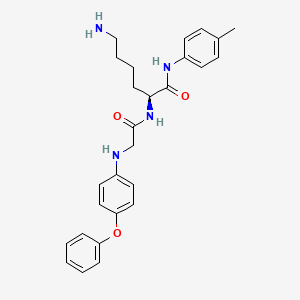

N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

CAS No.: 918436-29-0

Cat. No.: VC16919646

Molecular Formula: C27H32N4O3

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918436-29-0 |

|---|---|

| Molecular Formula | C27H32N4O3 |

| Molecular Weight | 460.6 g/mol |

| IUPAC Name | (2S)-6-amino-N-(4-methylphenyl)-2-[[2-(4-phenoxyanilino)acetyl]amino]hexanamide |

| Standard InChI | InChI=1S/C27H32N4O3/c1-20-10-12-22(13-11-20)30-27(33)25(9-5-6-18-28)31-26(32)19-29-21-14-16-24(17-15-21)34-23-7-3-2-4-8-23/h2-4,7-8,10-17,25,29H,5-6,9,18-19,28H2,1H3,(H,30,33)(H,31,32)/t25-/m0/s1 |

| Standard InChI Key | SYAKCXHRVHQMOL-VWLOTQADSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3 |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3 |

Introduction

N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound with a complex molecular structure. It features a phenoxyphenyl group, a glycyl moiety, and an L-lysine amide linkage, which are key components that contribute to its chemical and biological properties. The compound's molecular formula is C27H32N4O3, and its CAS number is 918436-29-0 .

Biological Activity and Potential Applications

While specific biological activities of N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide are not extensively documented, compounds with similar structures often exhibit potential pharmacological effects. These effects can include interactions with biological macromolecules such as proteins and nucleic acids, which are crucial for understanding their mechanisms of action.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multiple steps, including peptide coupling reactions. The chemical reactivity of N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can be explored through reactions typical of amides and phenolic compounds, allowing for modifications that tailor its properties for specific applications.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide | Similar backbone but different phenoxy substitution | Potential for altered bioactivity due to structural changes |

| N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide | Lacks the phenoxy group | Focuses on different biological pathways |

| N-(2,6-Dimethylpiperidin-4-yl)-glycyl-N-(4-methylphenyl)-L-lysinamide | Contains a piperidine moiety | May exhibit different pharmacokinetics and dynamics |

Research Findings and Future Directions

Research into compounds like N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is ongoing, with preliminary studies indicating potential pharmacological effects. Further research is needed to elucidate the mechanisms underlying these activities and to evaluate efficacy in vivo. Techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy can provide deeper insights into interactions with biological macromolecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume